4-[4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide
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Overview
Description
4-[4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique structure that includes a phenylpiperazine moiety, an oxazole ring, and a benzenesulfonamide group, making it a subject of interest for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Oxazole Ring: This step involves the cyclization of a suitable precursor, such as a nitrile or an amide, under acidic or basic conditions to form the oxazole ring.
Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced through nucleophilic substitution reactions, often using piperazine derivatives and aryl halides.
Attachment of the Benzenesulfonamide Group: The final step involves the sulfonation of the aromatic ring, typically using sulfonyl chlorides and amines under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic ring and the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Aryl halides and piperazine derivatives in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.
Scientific Research Applications
4-[4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s.
Biological Studies: The compound’s interactions with various biological targets are explored to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of 4-[4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar piperazine moiety.
Thieno[3,2-d]pyrimidine derivatives: Compounds with similar biological activities and synthetic routes.
Uniqueness
4-[4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable scaffold for drug development.
Properties
IUPAC Name |
4-[4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3S/c1-3-29(4-2)33(30,31)21-12-10-19(11-13-21)23-26-22(18-25)24(32-23)28-16-14-27(15-17-28)20-8-6-5-7-9-20/h5-13H,3-4,14-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQUDKZVUPTSCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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